![molecular formula C22H18N2OS2 B4836551 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4836551.png)
4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide
Overview
Description
4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide, also known as BB5, is a novel small molecule that has been developed for its potential use in scientific research. It is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying different cellular processes.
Mechanism of Action
The exact mechanism of action of 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to act by binding to specific targets within cells and altering their activity. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to changes in gene expression and cellular processes. 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide in lab experiments is its specificity for certain targets, such as HDACs. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide in scientific research. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide may also be useful in studying the role of HDACs in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide and its potential applications in different cellular processes.
Scientific Research Applications
4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide has been shown to have a variety of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. 4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-(2-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-15-6-2-3-7-18(15)23-21(25)17-12-10-16(11-13-17)14-26-22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADIWZOWGPDKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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